2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile

Catalog No.
S2675744
CAS No.
953892-11-0
M.F
C10H7N3S
M. Wt
201.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile

CAS Number

953892-11-0

Product Name

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile

IUPAC Name

2-amino-4-pyridin-3-ylthiophene-3-carbonitrile

Molecular Formula

C10H7N3S

Molecular Weight

201.25

InChI

InChI=1S/C10H7N3S/c11-4-8-9(6-14-10(8)12)7-2-1-3-13-5-7/h1-3,5-6H,12H2

InChI Key

CQFIZCKVLGNSNZ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CSC(=C2C#N)N

solubility

not available
  • Precursor for Heterocyclic Scaffolds

    The presence of the amino and cyano groups suggests potential for further functionalization and cyclization reactions. 2-Aminothiophenes are known to be valuable starting materials for the synthesis of various heterocyclic compounds, which are ring structures containing different elements (). These heterocycles can have diverse applications in medicinal chemistry and materials science.

  • Exploration of Biological Activity

    The combined presence of the thiophene and pyridine rings hints at the possibility of interesting biological properties. Many thiophene-containing molecules exhibit a range of biological activities, and further research into 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile could be warranted to assess its potential as a lead compound for drug discovery.

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile is a heterocyclic compound characterized by the presence of a thiophene ring, an amino group, and a pyridine moiety. This compound features a carbonitrile functional group at the 3-position of the thiophene ring, contributing to its chemical reactivity and biological activity. The molecular formula is C10H8N4SC_{10}H_{8}N_{4}S, indicating a complex structure that allows for diverse interactions in chemical and biological contexts.

Due to its reactive functional groups. Notably, it can undergo:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization reactions: It can be involved in cyclization processes, forming more complex heterocycles.
  • Mannich reactions: The carbonitrile group can participate in Mannich-type reactions, which are useful for synthesizing derivatives with enhanced biological properties .

Research indicates that 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile exhibits significant biological activities. Its derivatives have shown potential as:

  • Antimicrobial agents: Compounds derived from this structure have been reported to possess antibacterial and antifungal properties.
  • Anticancer agents: Some studies suggest that derivatives may inhibit cancer cell proliferation, making them candidates for further pharmacological development .
  • Adenosine receptor modulators: Similar compounds have been identified as allosteric enhancers of adenosine receptors, suggesting potential therapeutic uses in neurological disorders .

The synthesis of 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile can be achieved through several methods:

  • Condensation Reactions: Typically involves the reaction of pyridine derivatives with thiophene-3-carbonitriles under acidic or basic conditions.
  • One-pot Multicomponent Reactions: This approach combines multiple reactants in a single reaction vessel, streamlining the synthesis process.
  • Cyclization Techniques: Utilizing precursors like substituted thiophenes and pyridines to facilitate cyclization reactions that yield the target compound .

The applications of 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile are diverse:

  • Pharmaceuticals: Its derivatives are explored for their potential as drugs targeting various diseases, including cancer and infectious diseases.
  • Material Science: The compound's unique electronic properties may find applications in organic electronics and photonic devices.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry .

Studies on the interactions of 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile with biological targets are crucial for understanding its pharmacological potential. Research has focused on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how the compound exerts its biological effects at the molecular level, particularly in relation to its structural features.

These studies help elucidate its therapeutic potential and guide further development .

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-chloro-5-formylthiopheneContains chloro and formyl groupsAntimicrobial activity
2-Amino-thiophene derivativesVarying substitutions on thiopheneAnticancer properties
Pyridine-containing thiophenesIncorporates pyridine ringsNeurological activity modulation

Uniqueness

The uniqueness of 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile lies in its specific combination of functional groups, which enhances its reactivity and biological activity compared to other similar compounds. Its ability to interact with multiple biological targets makes it a valuable candidate for drug development .

Multi-component reactions represent a cornerstone approach for synthesizing 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile, offering atom-economical pathways that construct multiple bonds in a single operation [8]. The fundamental strategy involves the convergent assembly of three or more reactants to form the thiophene core while simultaneously incorporating the pyridyl and carbonitrile functionalities [9].

The classical Gewald reaction serves as the primary multi-component approach, involving the condensation of a pyridine-containing ketone with an activated nitrile in the presence of elemental sulfur and base to generate the poly-substituted 2-aminothiophene framework [10] [36]. This reaction proceeds through a Knoevenagel condensation as the initial step, followed by cyclization and aromatization to yield the desired product [12]. Recent investigations have demonstrated that the mechanism involves the formation of a stable intermediate through Michael addition, which subsequently undergoes intramolecular cyclization [1] [2].

Reaction ComponentFunctionTypical Examples
Pyridyl KetoneElectrophilic partner3-acetylpyridine derivatives
Activated NitrileNucleophilic componentMalononitrile, cyanoacetamide
Sulfur SourceCyclization agentElemental sulfur, thioacetamide
Base CatalystReaction promoterTriethylamine, sodium hydroxide

Advanced multi-component strategies employ copper-catalyzed formal cycloaddition reactions, where azaheterocumulenes generated in situ from sulfonyl azides and terminal alkynes undergo cyclization with thiolate intermediates [9]. These reactions simultaneously install carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, allowing direct formation of highly functionalized thiophenes with diverse substituent patterns [9]. The reaction proceeds through the nucleophilic addition of thiolate species to electrophilic azaheterocumulene intermediates, followed by intramolecular cyclization and aromatization [9].

Three-component reactions involving nitriles, aldehydes, and elemental sulfur in the presence of piperidine have been demonstrated to provide 2-aminothiophene derivatives in yields ranging from 69 to 86 percent after purification by silica gel chromatography [15]. The reaction mechanism involves aldol condensation to form intermediate species, followed by 5-exo-dig cyclization to furnish zwitterionic intermediates that undergo subsequent protonation and aromatization [15].

Green Chemistry Approaches and Solvent-free Synthesis

Green chemistry methodologies for synthesizing 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile emphasize environmentally benign reaction conditions while maintaining synthetic efficiency [15]. Water-based synthesis represents a significant advancement, with sodium polysulfides serving as both sulfur source and catalyst under ultrasound activation [15]. This approach eliminates the need for organic solvents while providing products in yields ranging from 42 to 90 percent after recrystallization from ethanol [15].

Solvent-free synthesis utilizing high-speed vibration mixing has emerged as an effective methodology for 2-aminothiophene preparation [6]. The reaction between cyclohexanone and malononitrile in the presence of elemental sulfur and base under high-speed vibration mixing conditions at 30 hertz frequency for 30 minutes provides the desired products in moderate to good yields [6]. The product purification is significantly simplified, requiring only short column chromatography rather than extensive purification procedures [6].

Green Chemistry ApproachSolvent SystemYield RangeReaction Time
Aqueous synthesisWater42-90%0.5-1 hour
Solvent-free mixingNone65-85%30 minutes
Ionic liquid mediumBmimBF₄70-88%2-5 hours
Catalyst-free conditionsEthanol69-86%1.5 hours

Polyacrylonitrile fiber-supported catalysts provide recyclable systems for green synthesis, with functionalized fibers demonstrating activity for at least ten reaction cycles [15]. The 4-dimethylaminopyridine-functionalized polyacrylonitrile fiber catalyst enables synthesis in water at 80 degrees Celsius, yielding products in 92 percent yield after purification [15]. This methodology combines the advantages of heterogeneous catalysis with aqueous reaction media, eliminating volatile organic compounds from the synthetic protocol [15].

Truly catalytic conditions have been achieved using conjugate acid-base pairs, specifically piperidinium borate salts, which function with only 20 mole percent catalyst loading [12]. The piperidinium cation protonates the carbonyl group to generate carbocation intermediates, while the borate anion abstracts protons from active methylene groups, forming carbanion species that undergo subsequent condensation and cyclization [12]. This approach provides excellent recyclability, with the catalyst system maintaining activity over multiple reaction cycles [12].

Catalytic Cyclization and Cross-coupling Techniques

Catalytic cyclization methodologies enable precise control over regioselectivity and stereochemistry in thiophene formation through metal-mediated activation of alkyne substrates [11]. Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols provides substituted thiophenes through 5-endo-dig cyclization mechanisms [11]. The reaction employs palladium iodide in conjunction with potassium iodide, proceeding either in methanol at temperatures from 50 to 100 degrees Celsius or in ionic liquid media at 80 degrees Celsius [11].

Cross-coupling techniques utilizing palladium catalysis offer versatile approaches for constructing pyridyl-thiophene linkages [22]. Direct arylation of haloazulenes with thiophene derivatives proceeds under palladium catalysis to afford thienylazulene products in good yields [22]. The methodology tolerates various substituent patterns while providing regioselective coupling at the desired positions [22].

Catalyst SystemReaction ConditionsSubstrate ScopeYield Range
PdI₂/KIMeOH, 50-100°CMercapto-alkynes65-88%
Pd(PPh₃)₄Toluene/H₂O/EtOHAryl halides74-95%
CuI/Et₃NCH₂Cl₂, 25°CSulfonyl azides42-67%
Ni(II) complexesTHF, 40°CThiophene derivatives70-85%

Copper-catalyzed multicomponent reactions provide access to highly functionalized thiophenes through denitrogenative transannulation processes [9]. The reaction employs copper iodide catalyst with triethylamine base in dichloromethane at ambient temperature, generating thiophene products in yields ranging from 42 to 67 percent [9]. The mechanism involves nucleophilic attack of thiolate species on azaheterocumulene intermediates, followed by cyclization and dehydration to afford the final products [9].

Nickel-catalyzed cross-coupling polycondensation proceeds via carbon-sulfur bond cleavage mechanisms, enabling the formation of regioregular polythiophene structures [24]. The reaction utilizes nickel complexes in conjunction with Grignard reagents, providing head-to-tail regioregular products through deprotonative carbon-hydrogen functionalization [24]. This methodology offers advantages over traditional approaches by eliminating the need for pre-functionalized organometallic reagents [24].

Microwave-assisted and Flow Chemistry Optimizations

Microwave-assisted synthesis provides significant improvements in reaction efficiency and product yields for thiophene preparation [14] [18]. The application of microwave irradiation reduces reaction times from hours to minutes while maintaining or improving product yields [14]. Solvent-free microwave-assisted coupling of thienyl boronic acids with thienyl bromides using aluminum oxide as solid support enables rapid optimization of reaction conditions [14].

Microwave ConditionsPower (Watts)Temperature (°C)TimeYield
Standard heating2005025 min96%
Intensive heating30013020 min85-95%
Optimized protocol2508015 min88-92%
Low-power heating1506035 min78-84%

Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds demonstrates the versatility of this approach, with irradiation of 2-halobenzonitriles and methyl thioglycolate in dimethyl sulfoxide at 130 degrees Celsius providing products in 58 to 96 percent yields [18]. The rapid heating and efficient energy transfer characteristic of microwave irradiation facilitate bond formation while minimizing side reactions [18].

Flow chemistry optimizations enable continuous processing and improved scalability for thiophene synthesis [17]. The development of continuous flow processes enhances efficiency and yield while incorporating green chemistry principles such as solvent-free conditions and recyclable catalysts [17]. Flow chemistry approaches minimize environmental impact through reduced waste generation and improved atom economy [17].

Optimization studies have identified specific microwave protocols that maximize product formation while minimizing decomposition pathways [16]. The use of design of experiments methodology enables systematic optimization of reaction parameters including power, temperature, and reaction time [16]. Optimized protocols typically employ 200-watt power at 50 degrees Celsius for 25 minutes, providing yields up to 96 percent [16].

Isomerization and Derivatization Pathways

Isomerization pathways in thiophene derivatives proceed through several distinct mechanisms, including photochemical processes and thermal rearrangements [26] [28]. Photoisomerization reactions involve the formation of Dewar isomers as key intermediates, which subsequently undergo rearrangement to afford the most thermodynamically stable products [26]. The efficiency of these processes depends on energetic factors and the availability of specific reaction pathways [26].

The photochemical isomerization mechanism involves initial population of the first excited singlet state, followed by conversion to either the corresponding triplet state or the Dewar isomer [26]. When the Dewar isomer forms, isomerization proceeds through intramolecular cyclization and retroelectrocyclic reactions to generate tricyclic intermediates [26]. These intermediates cannot form in thiazole derivatives due to structural constraints, highlighting the unique reactivity of thiophene systems [26].

Isomerization TypeMechanismTemperature RangeProduct Distribution
PhotochemicalDewar intermediate25-80°C65-85% conversion
ThermalSigmatropic shift100-200°C70-90% rearrangement
Acid-catalyzedProtonation/cyclization60-120°C55-75% isomerization
Base-promotedDeprotonation/migration80-150°C60-80% conversion

Derivatization pathways enable the systematic modification of thiophene derivatives to introduce specific functional groups while maintaining the core heterocyclic structure [27] [29]. Oxidation reactions can convert amino groups to nitro derivatives using hydrogen peroxide or potassium permanganate as oxidizing agents [27]. Reduction reactions employ lithium aluminum hydride or catalytic hydrogenation to convert cyano groups to primary amines [27].

Substitution reactions provide access to diverse derivatives through nucleophilic or electrophilic pathways [27]. The amino and cyano groups participate in substitution reactions with alkyl halides or acyl chlorides under appropriate conditions [27]. These transformations enable the preparation of libraries of compounds with varied biological activities and physical properties [27].

XLogP3

2.1

Dates

Last modified: 04-15-2024

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